

6-Chloro-2-methoxypyridin-3-amine CAS number

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Compound of Interest

Compound Name: 6-Chloro-2-methoxypyridin-3-amine

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An In-depth Technical Guide to **6-Chloro-2-methoxypyridin-3-amine** (CAS: 914222-86-9) for Researchers and Drug Development Professionals.

Abstract

6-Chloro-2-methoxypyridin-3-amine is a substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique arrangement of chloro, methoxy, and amine functional groups on a pyridine core provides a synthetically tractable scaffold for the development of novel therapeutic agents and molecular probes. This guide offers a comprehensive technical overview of **6-chloro-2-methoxypyridin-3-amine**, detailing its physicochemical properties, synthesis, applications in drug discovery, and essential safety protocols. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction to 6-Chloro-2-methoxypyridin-3-amine

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this core allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. **6-Chloro-2-methoxypyridin-3-amine** (CAS No. 914222-86-9) is a prime example of such a strategically functionalized intermediate.^{[1][2][3][4]}

Its structure is characterized by:

- An amine group at the 3-position, which serves as a key nucleophile or a point for amide bond formation and other coupling reactions.
- A methoxy group at the 2-position, which can influence the electronics of the pyridine ring and participate in hydrogen bonding.
- A chloro group at the 6-position, a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of molecular complexity.[\[5\]](#)[\[6\]](#)

The combination of these groups makes this compound a powerful intermediate for building libraries of complex molecules aimed at various biological targets, from kinases to receptors in the central nervous system.[\[5\]](#)[\[6\]](#) The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate potency, selectivity, and metabolic stability.[\[7\]](#)[\[8\]](#)

Physicochemical Properties and Identifiers

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for **6-Chloro-2-methoxypyridin-3-amine** are summarized below.

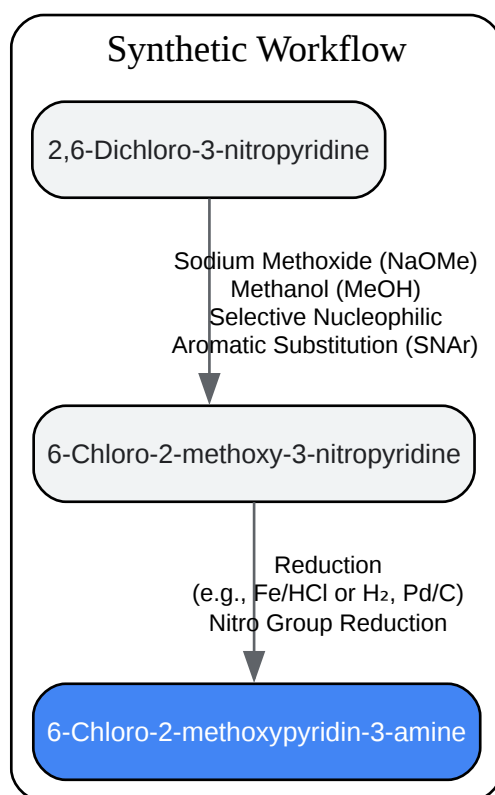
Property	Value	Source(s)
CAS Number	914222-86-9	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₇ ClN ₂ O	[1] [2] [3]
Molecular Weight	158.59 g/mol	[2] [3] [9]
IUPAC Name	6-chloro-2-methoxypyridin-3-amine	[10]
Synonyms	6-Chloro-2-methoxy-3-pyridinamine, 6-Chloro-2-methoxypyridin-3-ylamine	[2]
Physical Form	Solid	
SMILES	<chem>COC1=C(C=CC(=N1)Cl)N</chem>	[11]
InChI	InChI=1S/C6H7ClN2O/c1-10-6-4(9)2-3-5(7)8-6	[12]
InChIKey	DOTGSGJAEQKRLN-UHFFFAOYSA-N	

Synthesis and Mechanistic Insights

While specific, scaled-up manufacturing processes are often proprietary, a plausible and common synthetic route for preparing **6-Chloro-2-methoxypyridin-3-amine** can be extrapolated from established pyridine chemistry. A logical approach involves the sequential functionalization of a suitable pyridine precursor.

A representative synthetic pathway could start from 2,6-dichloro-3-nitropyridine. The rationale for this pathway is based on the differential reactivity of the chloro groups and the utility of the nitro group as a precursor to the amine.

Proposed Synthetic Pathway:



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Caption: Plausible synthesis of **6-Chloro-2-methoxypyridin-3-amine**.

Causality Behind Experimental Choices:

- **Selective Methoxylation:** The reaction begins with the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom. The nitro group at the 3-position is strongly electron-withdrawing, which activates the chlorine atoms at the ortho (2-) and para (6-) positions for nucleophilic attack. The chlorine at the 2-position is generally more activated, leading to its preferential replacement by the methoxide nucleophile.
- **Nitro Group Reduction:** The resulting 6-chloro-2-methoxy-3-nitropyridine is then subjected to reduction. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid reduction (e.g., iron powder in acidic medium like HCl or acetic acid). [13] This step efficiently converts the nitro group into the desired primary amine at the 3-position, yielding the final product.

This self-validating protocol relies on well-established, high-yielding transformations in heterocyclic chemistry.

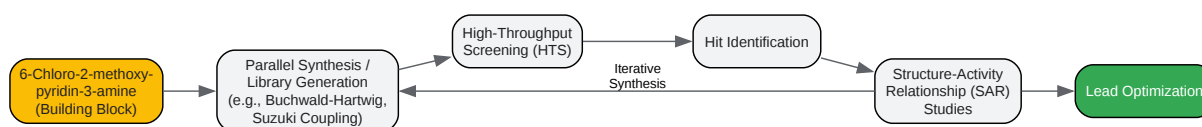
Role in Drug Discovery and Medicinal Chemistry

6-Chloro-2-methoxypyridin-3-amine is a powerful intermediate for generating libraries of compounds for high-throughput screening and subsequent lead optimization. Its utility is exemplified by its application in the synthesis of complex heterocyclic systems.

Key Applications:

- **Kinase Inhibitors:** The pyridine scaffold is a common core in many kinase inhibitors. The amine group can be acylated or used in coupling reactions to build out structures that interact with the hinge region of a kinase, while the chloro group allows for Suzuki or other cross-coupling reactions to introduce substituents that target other regions of the ATP-binding pocket.[5]
- **CNS Agents:** Substituted pyridines are prevalent in drugs targeting the central nervous system. For instance, derivatives have been synthesized as ligands for nicotinic acetylcholine receptors (nAChRs).[5]
- **Molecular Probes for Imaging:** Research has demonstrated the use of this scaffold in developing agents for positron emission tomography (PET) imaging. Specifically, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been synthesized to image α -synuclein aggregates, which are implicated in Parkinson's disease.[6]

The general workflow for utilizing this building block in a drug discovery program is illustrated below.



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Caption: Drug discovery workflow using a versatile building block.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), **6-Chloro-2-methoxypyridin-3-amine** is a hazardous substance that requires careful handling.[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Hazard Category	Hazard Statements (H-phrases)	Precautionary Statements (P-phrases)
Acute Toxicity	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Skin Irritation	H315: Causes skin irritation.	P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation	H335: May cause respiratory irritation.	P271: Use only outdoors or in a well-ventilated area. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and in an inert atmosphere, protected from light.[9][11] Recommended storage temperatures are typically 2-8°C.[11]

Experimental Protocol: Buchwald-Hartwig Amination

The following is an exemplary protocol for a Buchwald-Hartwig amination reaction, a common application for this type of chlorinated pyridine scaffold, demonstrating its utility in forming C-N bonds.[6]

Objective: To couple **6-Chloro-2-methoxypyridin-3-amine** with a generic aryl bromide (Ar-Br).

Materials:

- **6-Chloro-2-methoxypyridin-3-amine**
- Aryl bromide (1.0 eq)
- Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 mol%)
- Xantphos (0.1 mol%)
- Cesium Carbonate (Cs₂CO₃) (2.0 eq)
- Anhydrous 1,4-dioxane

Procedure:

- Vessel Preparation: To a flame-dried 20 mL sealed tube, add the aryl bromide (1.0 eq), **6-Chloro-2-methoxypyridin-3-amine** (1.0 eq), Pd₂(dba)₃ (0.05 mol%), Xantphos (0.1 mol%), and Cs₂CO₃ (2.0 eq).
- Inert Atmosphere: Evacuate the vessel and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

- **Solvent Addition:** Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 10 mL for a 0.5 mmol scale reaction).
- **Reaction:** Securely cap the sealed tube and place it in a preheated oil bath or heating block at 110 °C.
- **Monitoring:** Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent, such as ethyl acetate.
- **Filtration:** Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired N-aryl-6-methoxypyridin-3-amine product.

Conclusion

6-Chloro-2-methoxypyridin-3-amine is a high-value chemical intermediate with significant utility in modern drug discovery and medicinal chemistry. Its well-defined structure, featuring three distinct and synthetically versatile functional groups, provides a robust platform for the synthesis of diverse and complex molecular architectures. This guide has provided a technical framework covering its properties, synthesis, safe handling, and practical application, underscoring its continued relevance as a key building block in the quest for novel therapeutics.

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